REACTION_CXSMILES
|
[C:1]1([C:39]2[CH:44]=[CH:43][C:42]([C:45]3[CH:54]=[CH:53][C:48]([C:49]([O:51]C)=[O:50])=[CH:47][CH:46]=3)=[CH:41][CH:40]=2)[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([C:13]3[CH:22]=[CH:21][C:16]([C:17]([O:19]C)=[O:18])=[CH:15][CH:14]=3)=[CH:9][CH:8]=2)[CH:4]=[C:3]([C:23]2[CH:28]=[CH:27][C:26]([C:29]3[CH:38]=[CH:37][C:32]([C:33]([O:35]C)=[O:34])=[CH:31][CH:30]=3)=[CH:25][CH:24]=2)[CH:2]=1.[OH-].[Na+].C1COCC1.O>CO>[C:1]1([C:39]2[CH:44]=[CH:43][C:42]([C:45]3[CH:46]=[CH:47][C:48]([C:49]([OH:51])=[O:50])=[CH:53][CH:54]=3)=[CH:41][CH:40]=2)[CH:6]=[C:5]([C:7]2[CH:8]=[CH:9][C:10]([C:13]3[CH:14]=[CH:15][C:16]([C:17]([OH:19])=[O:18])=[CH:21][CH:22]=3)=[CH:11][CH:12]=2)[CH:4]=[C:3]([C:23]2[CH:24]=[CH:25][C:26]([C:29]3[CH:38]=[CH:37][C:32]([C:33]([OH:35])=[O:34])=[CH:31][CH:30]=3)=[CH:27][CH:28]=2)[CH:2]=1 |f:1.2|
|
Name
|
Trimethyl 4,4′,4″-(benzene-1,3,5-triyl-tris(benzene-4,1-diyl))tribenzoate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC(=C1)C1=CC=C(C=C1)C1=CC=C(C(=O)OC)C=C1)C1=CC=C(C=C1)C1=CC=C(C(=O)OC)C=C1)C1=CC=C(C=C1)C1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated under vacuum
|
Type
|
FILTRATION
|
Details
|
The white solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with methylene chloride and methanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuum overnight (1.80 g, 96%)
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
C1(=CC(=CC(=C1)C1=CC=C(C=C1)C1=CC=C(C(=O)O)C=C1)C1=CC=C(C=C1)C1=CC=C(C(=O)O)C=C1)C1=CC=C(C=C1)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |